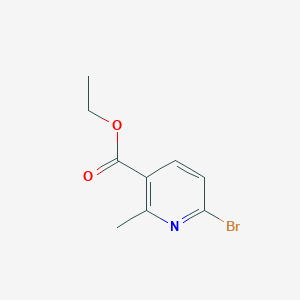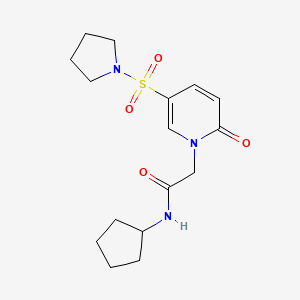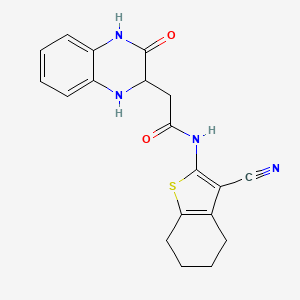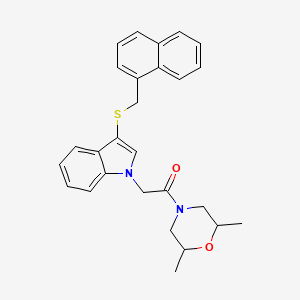
1-(2-羟基-3-苯基丙基)-3-(4-甲氧基苯乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea" is a urea derivative characterized by the presence of a phenyl and a methoxyphenyl group attached to the urea moiety. Urea derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound , although not directly studied in the provided papers, shares structural similarities with the compounds discussed in the papers, such as the presence of a methoxyphenyl group and a urea backbone .
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. For instance, the synthesis of a related compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, was performed using two different methods: a one-step carbonylation reaction and a two-step synthesis involving the preparation of a carbamate followed by a substitution reaction. The one-step method yielded the final product with a 72% yield, which was the best yield among the methods tested . This information suggests that similar synthetic strategies could potentially be applied to the synthesis of "1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using various spectroscopic techniques. For example, the structure of a related compound was confirmed by FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry . Additionally, the crystal structure of another urea derivative was characterized by single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and intermolecular interactions . These techniques are crucial for confirming the molecular structure of newly synthesized compounds.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of a urea group allows for the formation of hydrogen bonds, as observed in the crystal structure of a related compound where intermolecular N—H⋯O and O—H⋯O hydrogen bonds were found to link the molecules into a two-dimensional array . These hydrogen bonding capabilities are significant as they can influence the solubility, stability, and biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility and biological activity, are influenced by their molecular structure. For instance, the introduction of hydrophilic groups was found to improve the aqueous solubility and pharmacokinetic properties of a naphthyridin-2(1H)-on-3-yl urea derivative . The antitumor activity of another urea derivative was analyzed using an MTT assay, and the compound was also docked into a protein to analyze its interactions with the active site residues . These studies highlight the importance of understanding the physical and chemical properties of urea derivatives for their potential therapeutic applications.
科学研究应用
化学结构和氢键
1-(2-羟基-3-苯基丙基)-3-(4-甲氧基苯乙基)脲的研究应用主要集中在其结构性质和相互作用,特别是氢键。研究探索了相关取代脲的晶体结构,揭示了分子构象和氢键模式的见解。例如,通过光谱学和 X 射线衍射检查了 N1、N1-二甲基-N3-芳基脲的结构,其中特定的取代基突出了与氢键相关的固态 NMR 效应 (Kołodziejski 等,1993)。
流变和凝胶化性质
该化合物的衍生物在改变流变和凝胶化性质方面具有潜在应用。一项研究表明,1-(3-甲基-1H-吡唑-5-基)-3-(3-硝基苯基)脲在各种酸中形成水凝胶,其凝胶性质受阴离子身份的影响。这表明通过分子设计定制凝胶物理特性的途径 (Lloyd & Steed,2011)。
分析化学应用
在分析化学中,该化合物的衍生物已被用于定量分析。例如,使用气相色谱/质谱法测定尿液中的特定代谢物涉及具有相似结构的化合物,有助于开发灵敏的诊断检测 (Muskiet 等,1978)。
尿素-氟化物相互作用研究
研究还深入探讨了尿素衍生物与各种离子之间的相互作用。检查了尿素-氟化物相互作用的性质,展示了不同的离子如何影响与尿素衍生物形成的配合物的稳定性。这可能会对化学传感和分离技术产生影响 (Boiocchi 等,2004)。
神经肽受体拮抗剂
在药物化学领域,三取代苯基脲衍生物已被确认为神经肽 Y5 受体拮抗剂,展示了此类化合物在治疗与该受体相关的疾病方面的治疗潜力 (Fotsch 等,2001)。
合成化学创新
该化合物的结构基序已被合成化学利用,以在中性条件下促进氨基甲酰化反应。受阻脲表现出与各种亲核试剂的有效取代反应,突出了它们在合成方法中的效用 (Hutchby 等,2009)。
属性
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-18-9-7-15(8-10-18)11-12-20-19(23)21-14-17(22)13-16-5-3-2-4-6-16/h2-10,17,22H,11-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMEGNEPYRPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2516413.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2516415.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516416.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)


![N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516425.png)


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)
![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)
